(Z)-N'-hydroxy-2-(5-methyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)acetimidamide
Description
(Z)-N'-hydroxy-2-(5-methyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)acetimidamide is a bicyclic pyrrolidine derivative characterized by a hexahydropyrrolo[3,4-c]pyrrole core with a 5-methyl substituent and two ketone groups at positions 4 and 4. The Z-configuration of the N'-hydroxyacetimidamide moiety introduces stereochemical specificity, which may influence its molecular interactions and physicochemical properties.
Properties
Molecular Formula |
C9H14N4O3 |
|---|---|
Molecular Weight |
226.23 g/mol |
IUPAC Name |
N'-hydroxy-2-(2-methyl-1,3-dioxo-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrol-5-yl)ethanimidamide |
InChI |
InChI=1S/C9H14N4O3/c1-12-8(14)5-2-13(4-7(10)11-16)3-6(5)9(12)15/h5-6,16H,2-4H2,1H3,(H2,10,11) |
InChI Key |
AVYFMAMYVZAVNG-UHFFFAOYSA-N |
Isomeric SMILES |
CN1C(=O)C2CN(CC2C1=O)C/C(=N/O)/N |
Canonical SMILES |
CN1C(=O)C2CN(CC2C1=O)CC(=NO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-hydroxy-2-(5-methyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)acetimidamide typically involves multiple steps. One common method starts with the preparation of the pyrrolo[3,4-c]pyrrole core, followed by the introduction of the hydroxy and acetimidamide groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
(Z)-N’-hydroxy-2-(5-methyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)acetimidamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a more saturated derivative.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N’-hydroxy-2-(5-methyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)acetimidamide is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound is studied for its potential biological activity. Researchers are investigating its effects on various biological pathways and its potential as a therapeutic agent.
Medicine
In medicine, (Z)-N’-hydroxy-2-(5-methyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)acetimidamide is being explored for its potential use in drug development. Its unique structure and reactivity make it a promising candidate for the development of new pharmaceuticals.
Industry
In industry, this compound is used in the production of advanced materials and chemicals. Its unique properties make it valuable for various industrial applications, including the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Z)-N’-hydroxy-2-(5-methyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)acetimidamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but initial studies suggest that it may affect key signaling pathways involved in cell growth and differentiation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues Identified:
(Z)-2-(4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-N'-hydroxyacetimidamide (): Structural Difference: Lacks the 5-methyl group on the bicyclic core.
(R)- and (S)-N-[(substituted phenyl)hexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide derivatives (): Structural Difference: Feature a linear hexanamide backbone with phenoxy and tetrahydro-pyrimidinone groups instead of a bicyclic pyrrolidine core. Implications: The elongated structure may favor interactions with larger binding pockets, while the pyrimidinone group introduces hydrogen-bonding capabilities absent in the target compound.
Comparative Analysis Table
Mechanistic and Functional Insights
- Role of the 5-Methyl Group : The methyl substituent in the target compound likely enhances metabolic stability by sterically shielding the bicyclic core from oxidative degradation. This modification also increases hydrophobicity, which could improve blood-brain barrier penetration compared to the unmethylated analogue .
- This contrasts with E-isomers, where such interactions may be geometrically disfavored.
- Comparative Reactivity: The absence of electron-withdrawing groups (e.g., phenoxy in compounds) in the target compound suggests lower electrophilicity, reducing susceptibility to nucleophilic attack compared to the butanamide derivatives .
Biological Activity
(Z)-N'-hydroxy-2-(5-methyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)acetimidamide is a complex organic compound with potential biological activities. This article explores its chemical structure, biological properties, and relevant research findings.
Chemical Structure
The compound is characterized by its unique structure that includes a hydroxyl group and a pyrrolidine ring. The molecular formula is , and its structural representation can be summarized as follows:
- SMILES :
Cc1cc(C=O)c(O)c(C=O)c1 - InChI :
1S/C9H8O3/c1-6-2-7(4-10)9(12)8(3-6)5-11/h2-5,12H,1H3
Biological Activity
1. Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, studies have shown that derivatives of pyrrolidine compounds can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antibiotics.
2. Anticancer Activity
Recent studies have focused on the anticancer properties of pyrrolidine derivatives. In vitro assays have demonstrated that certain derivatives can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction. The compound's ability to modulate signaling pathways related to cell survival and proliferation makes it a candidate for further investigation in cancer therapy.
3. Enzyme Inhibition
There is evidence that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, enzyme assays have revealed that certain structural analogs can effectively inhibit enzymes such as cyclooxygenase (COX), which is implicated in inflammatory processes.
Case Studies
Research Findings
A comprehensive review of literature reveals various studies exploring the biological activities of related compounds:
- Mechanism of Action : Studies suggest that the biological effects are mediated through reactive oxygen species (ROS) generation and modulation of apoptotic pathways.
- Safety Profile : Preliminary toxicity assessments indicate that while some derivatives exhibit potent biological activity, they also show potential cytotoxic effects on normal cells at higher concentrations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
